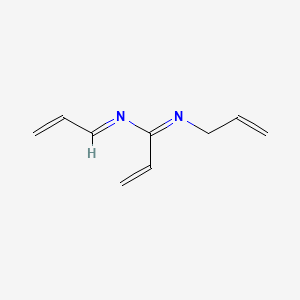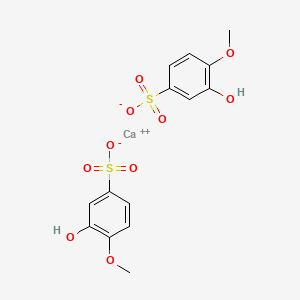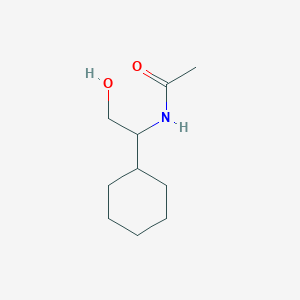
Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-: is a chemical compound with the molecular formula C10H19NO2 It is characterized by the presence of an acetamide group attached to a cyclohexyl ring and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(1-cyclohexyl-2-hydroxyethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) are often used.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be employed to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: N-(1-cyclohexyl-2-hydroxyethyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its potential in treating various medical conditions.
Industry: In industrial applications, Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the cyclohexyl ring, resulting in different chemical and biological properties.
N-(1-cyclohexyl-2-hydroxyethyl)amine: This compound is an intermediate in the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- and shares some structural similarities.
Uniqueness: The presence of both a cyclohexyl ring and a hydroxyethyl group in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- imparts unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-(1-cyclohexyl-2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
INHYLIUEQMBMHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CO)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
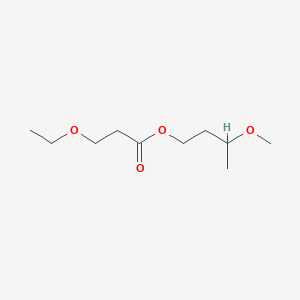
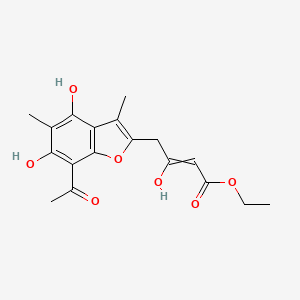
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
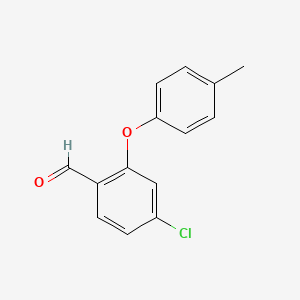

![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
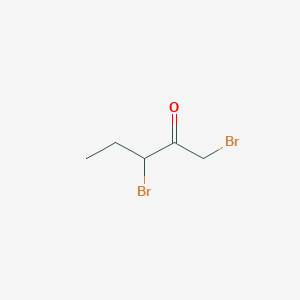

![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
